Nonivamide

Catalog No.
S537467
CAS No.
2444-46-4
M.F
C17H27NO3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonivamide

CAS Number

2444-46-4

Product Name

Nonivamide

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)

InChI Key

RGOVYLWUIBMPGK-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Solubility

Soluble in water (slightly)
slightly
Slightly soluble in water
Soluble (in ethanol)

Synonyms

N-vanillylnonanamide, vanillyl-N-nonylamide, vanillylnonanamide

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Description

The exact mass of the compound Nonivamide is 307.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water (slightly)slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. It belongs to the ontological category of capsaicinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Food Science

  • Flavoring Agent: Nonivamide contributes to the spicy or pungent taste of certain foods. Researchers have investigated its use as a flavor enhancer in various food products, such as sauces, snacks, and processed meats [].

Pharmacology

  • Potential Analgesic Effects: Nonivamide shares some chemical similarities with capsaicin, the compound responsible for the heat in chili peppers. Scientific studies have explored the possibility of nonivamide acting as a topical analgesic, providing pain relief when applied to the skin []. However, research on this application is ongoing, and more studies are needed to confirm its effectiveness for pain management.

Nonivamide, also known as pelargonic acid vanillylamide, is an organic compound classified as a capsaicinoid. It is chemically an amide derived from pelargonic acid (n-nonanoic acid) and vanillyl amine. Nonivamide is naturally found in chili peppers but is predominantly synthesized for various applications due to its enhanced stability compared to capsaicin, the primary active component in chili peppers. This compound has a Scoville heat rating of approximately 9,200,000 Scoville Heat Units (SHU), indicating its high pungency and use as a food additive to impart heat to seasonings and spice blends .

, primarily focusing on the condensation of vanillyl amine with pelargonic acid. The general reaction can be represented as:

  • Formation of Nonivamide:
    Vanillyl Amine+Pelargonic AcidNonivamide+Water\text{Vanillyl Amine}+\text{Pelargonic Acid}\rightarrow \text{Nonivamide}+\text{Water}

This reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Additionally, nonivamide can undergo hydrolysis under extreme conditions, leading to the breakdown of its structure back into its constituent acids and amines .

Nonivamide exhibits significant biological activity, primarily as an agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, similar to capsaicin. This receptor is involved in the detection of noxious stimuli such as heat and pain. When nonivamide binds to TRPV1, it induces calcium ion influx into cells, leading to various physiological responses including pain sensation and inflammation. Notably, nonivamide has been shown to have about half the potency of capsaicin in stimulating these receptors .

In addition to its nociceptive effects, nonivamide has been studied for its potential therapeutic applications, including anti-inflammatory properties and modulation of muscle tone in various tissues .

Nonivamide can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of vanillyl amine with an appropriate acylating agent under reducing conditions.
  • N-acylation: In this process, pelargonic acid is reacted with vanillyl amine in the presence of a coupling agent to form nonivamide.
  • Direct Condensation: Nonivamide can also be synthesized by directly condensing pelargonic acid with vanillyl amine under controlled temperature and pH conditions.

These methods allow for the production of nonivamide in varying purities and quantities suitable for industrial applications .

Nonivamide has diverse applications across several industries:

  • Food Industry: Used as a flavoring agent to enhance spiciness in various food products.
  • Pharmaceuticals: Incorporated into formulations for pain relief and anti-inflammatory treatments.
  • Defense and Security: Employed as an active ingredient in pepper sprays and less-lethal munitions due to its irritant properties .
  • Agriculture: Investigated for its insecticidal properties against various pests .

Research indicates that nonivamide interacts with various biological systems primarily through its action on TRPV1 receptors. Studies have shown that repeated exposure can lead to desensitization effects, where the sensitivity to pain stimuli diminishes over time due to depletion of neuropeptides such as substance P from sensory neurons . Additionally, nonivamide's effects on calcium signaling pathways highlight its potential role in modulating inflammatory responses.

Nonivamide shares structural similarities with several other capsaicinoids and related compounds. Here are some notable examples:

Compound NameChemical StructureUnique Features
CapsaicinC18H27NO3The primary active ingredient in chili peppers; more potent than nonivamide.
DihydrocapsaicinC18H27NO3A saturated derivative of capsaicin; exhibits similar biological activity but varies in potency.
NordihydrocapsaicinC17H25NO3A less potent analog; used for research on capsaicinoid effects.
PseudocapsaicinC17H27NO3Synthetic analog with similar properties but different applications.

Nonivamide's uniqueness lies in its enhanced stability compared to capsaicin, making it more suitable for certain industrial applications where heat stability is crucial . Its lower potency also allows for safer usage in consumer products while still providing significant biological effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Powder with a stinging odor; [Sigma-Aldrich MSDS]
Solid
White powder or crystals; odourless

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.19909372 g/mol

Monoisotopic Mass

293.19909372 g/mol

Boiling Point

492.7

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

124.00 to 128.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S846B891OR

GHS Hazard Statements

Aggregated GHS information provided by 1509 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1509 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1504 of 1509 companies with hazard statement code(s):;
H301 (86.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (86.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nonivamide is used as a topical analgesic and is also used as a flavoring ingredient,,.

Pharmacology

Relieves minor aches and pains of muscles and joints [L2641], [L2642].

Mechanism of Action

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPV1 [HSA:7442] [KO:K05222]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

2444-46-4

Metabolism Metabolites

Limited information is available on pharmacokinetics and metabolism of nonivamide. For the closely related [DB06774] and other capsaicinoids, gastrointestinal absorption is rapid and almost entirely complete in studies of rats (oral dose of about 10 to 15 mg/kg of combined capsaicin and dihydrocapsaicin) with about 85% of the dose being absorbed within 3 hours. Both substances undergo first-pass metabolism in the liver and partly metabolized at the site of absorption.

Wikipedia

Nonivamide
Cyclic_di-GMP

Biological Half Life

About 7 minutes.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking
Pharmaceuticals

General Manufacturing Information

Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Walker J, Ley JP, Schwerzler J, Lieder B, Beltran L, Ziemba PM, Hatt H, Hans J, Widder S, Krammer GE, Somoza V. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Mol Nutr Food Res. 2017 Feb;61(2). doi: 10.1002/mnfr.201600474. Epub 2016 Nov 15. PubMed PMID: 27666931.
2: Duan L, Peng H, Li G, Wang R, Chen Y. Utility of in vitro and in vivo systems for studying the permeability of capsaicin and nonivamide through different intestinal regions. Xenobiotica. 2018 Jun;48(6):541-545. doi: 10.1080/00498254.2017.1344790. Epub 2017 Jul 6. PubMed PMID: 28627264.
3: Moro C, Bass J, Scott AM, Canetti EFD. Enhancing capillary blood collection: The influence of nicotinic acid and nonivamide. J Clin Lab Anal. 2017 Nov;31(6). doi: 10.1002/jcla.22142. Epub 2017 Jan 19. PubMed PMID: 28102549.
4: Rohm B, Riedel A, Ley JP, Widder S, Krammer GE, Somoza V. Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation and increase acetyl-coenzyme A synthetase activity in Caco-2 cells. Food Funct. 2015 Jan;6(1):173-85. doi: 10.1039/c4fo00435c. Epub 2014 Nov 25. PubMed PMID: 25422952.
5: Yeh JL, Lo YC, Wang Y, Chen IJ. Cardiovascular interactions of nonivamide, glyceryl nonivamide, capsaicin analogues, and substance P antagonist in rats. Brain Res Bull. 1993;30(5-6):641-8. PubMed PMID: 7681355.
6: Zinner C, Holmberg HC, Sperlich B. Topical application of cream containing nonivamide and nicoboxil does not enhance the performance of experienced cyclists during a 4-km time-trial. Eur J Appl Physiol. 2016 May;116(5):969-74. doi: 10.1007/s00421-016-3357-3. Epub 2016 Mar 22. PubMed PMID: 27002820.
7: Blahova Z, Holm JC, Weiser T, Richter E, Trampisch M, Akarachkova E. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. J Pain Res. 2016 Dec 14;9:1221-1230. doi: 10.2147/JPR.S118329. eCollection 2016. PubMed PMID: 28008281; PubMed Central PMCID: PMC5167490.
8: Hochkogler CM, Lieder B, Rust P, Berry D, Meier SM, Pignitter M, Riva A, Leitinger A, Bruk A, Wagner S, Hans J, Widder S, Ley JP, Krammer GE, Somoza V. A 12-week intervention with nonivamide, a TRPV1 agonist, prevents a dietary-induced body fat gain and increases peripheral serotonin in moderately overweight subjects. Mol Nutr Food Res. 2017 May;61(5). doi: 10.1002/mnfr.201600731. Epub 2017 Feb 22. PubMed PMID: 28012242.
9: Warnecke JM, Wendt T, Winkler S, Schak M, Schiffer T, Kohl-Bareis M. Evaluation of changes in the haemoglobin of skin and muscle tissue of the calf, as induced by topical application of a nonivamide/nicoboxil cream. Can J Physiol Pharmacol. 2014 Feb;92(2):149-54. doi: 10.1139/cjpp-2013-0158. Epub 2013 Oct 21. PubMed PMID: 24502638.
10: Herrmann S, Daniels R, Lunter D. Methods for the determination of the substantivity of topical formulations. Pharm Dev Technol. 2017 Jun;22(4):487-491. doi: 10.3109/10837450.2015.1135346. Epub 2016 Jan 11. PubMed PMID: 26754018.
11: Rohm B, Holik AK, Somoza MM, Pignitter M, Zaunschirm M, Ley JP, Krammer GE, Somoza V. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway. Mol Nutr Food Res. 2013 Nov;57(11):2008-18. doi: 10.1002/mnfr.201200846. Epub 2013 Aug 9. PubMed PMID: 23929722.
12: Rohm B, Holik AK, Kretschy N, Somoza MM, Ley JP, Widder S, Krammer GE, Marko D, Somoza V. Nonivamide enhances miRNA let-7d expression and decreases adipogenesis PPARγ expression in 3T3-L1 cells. J Cell Biochem. 2015 Jun;116(6):1153-63. doi: 10.1002/jcb.25052. PubMed PMID: 25704235; PubMed Central PMCID: PMC4949678.
13: Heck R, Lukić MŽ, Savić SD, Daniels R, Lunter DJ. Ex vivo skin permeation and penetration of nonivamide from and in vivo skin tolerability of film-forming formulations containing porous silica. Eur J Pharm Sci. 2017 Aug 30;106:34-40. doi: 10.1016/j.ejps.2017.05.045. Epub 2017 May 22. PubMed PMID: 28546105.
14: Gaubitz M, Schiffer T, Holm C, Richter E, Pisternick-Ruf W, Weiser T. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. Eur J Pain. 2016 Feb;20(2):263-73. doi: 10.1002/ejp.719. Epub 2015 Apr 30. PubMed PMID: 25929250; PubMed Central PMCID: PMC5029595.
15: Wu PC, Fang JY, Huang YB, Tsai YH. Development and evaluation of transdermal patches of nonivamide and sodium nonivamide acetate. Pharmazie. 1997 Feb;52(2):135-8. PubMed PMID: 9122272.
16: Yeh JL, Chen IJ. Cardiovascular effects of nonivamide succinate. Gaoxiong Yi Xue Ke Xue Za Zhi. 1991 Apr;7(4):173-82. PubMed PMID: 2030524.
17: Hochkogler CM, Lieder B, Schachner D, Heiss E, Schröter A, Hans J, Ley JP, Krammer GE, Somoza V. Capsaicin and nonivamide similarly modulate outcome measures of mitochondrial energy metabolism in HepG2 and 3T3-L1 cells. Food Funct. 2018 Feb 21;9(2):1123-1132. doi: 10.1039/c7fo01626c. PubMed PMID: 29362767.
18: Zhou J, Yang C, Wang J, Sun P, Fan P, Tian K, Liu S, Xia C. Toxic effects of environment-friendly antifoulant nonivamide on Phaeodactylum tricornutum. Environ Toxicol Chem. 2013 Apr;32(4):802-9. doi: 10.1002/etc.2132. Epub 2013 Mar 1. PubMed PMID: 23341258.
19: Lunter DJ, Daniels R. New film forming emulsions containing Eudragit® NE and/or RS 30D for sustained dermal delivery of nonivamide. Eur J Pharm Biopharm. 2012 Oct;82(2):291-8. doi: 10.1016/j.ejpb.2012.06.010. Epub 2012 Jun 28. PubMed PMID: 22750130.
20: Hochkogler CM, Rohm B, Hojdar K, Pignitter M, Widder S, Ley JP, Krammer GE, Somoza V. The capsaicin analog nonivamide decreases total energy intake from a standardized breakfast and enhances plasma serotonin levels in moderately overweight men after administered in an oral glucose tolerance test: a randomized, crossover trial. Mol Nutr Food Res. 2014 Jun;58(6):1282-90. doi: 10.1002/mnfr.201300821. Epub 2014 Feb 7. PubMed PMID: 24753478.

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